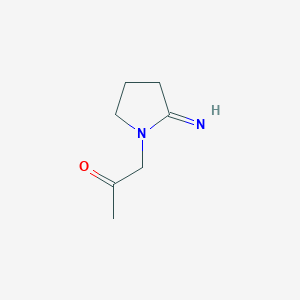
1-(2-Iminopyrrolidin-1-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iminopyrrolidin-1-yl)propan-2-one is a chemical compound with a unique structure that includes a pyrrolidine ring and an imine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iminopyrrolidin-1-yl)propan-2-one typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrrolidine with an aldehyde or ketone in the presence of an acid catalyst to form the imine intermediate, which is then further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Iminopyrrolidin-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Iminopyrrolidin-1-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Iminopyrrolidin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-2-yl)propan-2-one: A compound with a similar structure but with a pyridine ring instead of a pyrrolidine ring.
2-Acetylpyridine: Another related compound with a pyridine ring and an acetyl group.
Uniqueness
1-(2-Iminopyrrolidin-1-yl)propan-2-one is unique due to the presence of both the pyrrolidine ring and the imine group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(2-iminopyrrolidin-1-yl)propan-2-one |
InChI |
InChI=1S/C7H12N2O/c1-6(10)5-9-4-2-3-7(9)8/h8H,2-5H2,1H3 |
Clave InChI |
JYILGTSFTGGBDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CN1CCCC1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


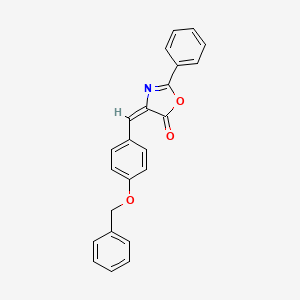
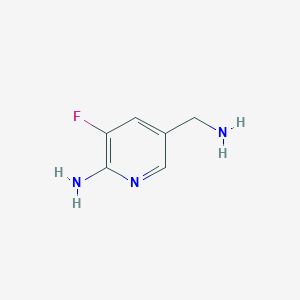
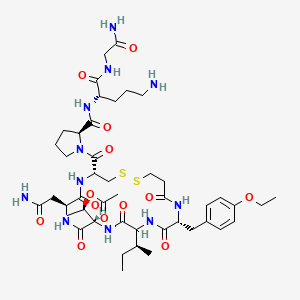
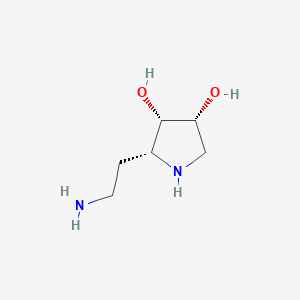
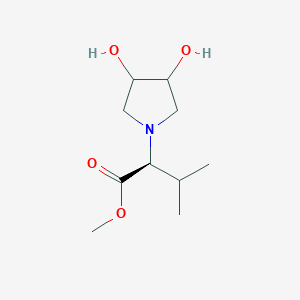
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
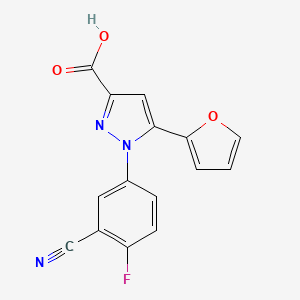
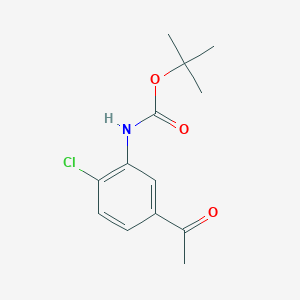

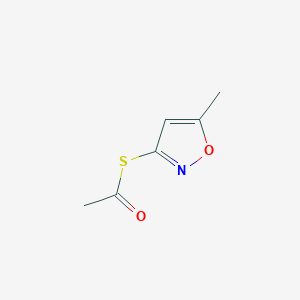
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
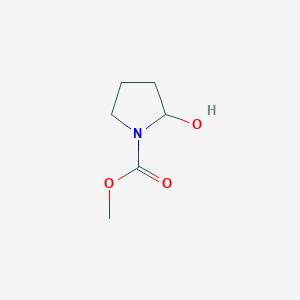
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)

